4-(1H-Imidazol-1-yl)azepane dihydrochloride

Description

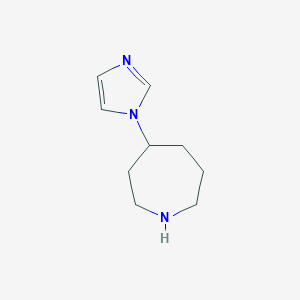

4-(1H-Imidazol-1-yl)azepane dihydrochloride is a bicyclic amine derivative featuring a seven-membered azepane ring substituted with a 1H-imidazole group at the 4-position, stabilized as a dihydrochloride salt. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors or ion channels. The dihydrochloride form enhances solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name |

4-imidazol-1-ylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-9(3-5-10-4-1)12-7-6-11-8-12/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLJQIHZZGYIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Parameters

In a typical setup, azepane precursors such as ε-caprolactam are subjected to ring-opening reactions under basic conditions, generating the azepane backbone. Concurrently, imidazole synthesis proceeds via condensation of glyoxal, formaldehyde, and ammonium acetate in a lactic acid medium. The two intermediates are then coupled using a nucleophilic substitution reaction, where the azepane’s secondary amine attacks the imidazole’s C-4 position.

Key advantages of continuous flow systems include:

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2 equiv.) in a methanol-water mixture, yielding the dihydrochloride salt with >95% purity. Crystallization under reduced pressure ensures the removal of residual solvents, as confirmed by NMR and LC-MS data.

Pictet–Spengler Cyclization Using Ornithine Derivatives

A diastereoselective approach leverages ornithine hydrochloride as a starting material for constructing the azepane ring, followed by imidazole incorporation via cyanamide-mediated cyclization.

Synthesis of Azepane Intermediate

Ornithine ethyl ester dihydrochloride is treated with sodium amalgam in an acidic aqueous medium (pH 1–3) to generate an aldehyde intermediate. Maintaining low pH prevents premature cyclization and ensures high diastereoselectivity. The aldehyde is then heated with cyanamide at 95°C for 2 hours, inducing cyclization to form 4-(3-aminopropyl)-1H-imidazol-2-amine.

Cyclization and Salt Formation

The imidazole-azepane coupling is achieved through a Pictet–Spengler reaction, where the amine reacts with aldehydes (e.g., benzaldehyde) in ethanol with triethylamine as a base. Diastereomeric ratios of 3:1 to 5:1 are observed, with the major product isolated via flash chromatography (MeOH/DCM gradient). Final treatment with HCl gas in dichloromethane yields the dihydrochloride salt in 42% overall yield.

Benzil-Based Imidazole Synthesis

This method focuses on constructing the imidazole ring first, followed by azepane conjugation. Benzil, a diketone, reacts with substituted benzaldehydes and ammonium acetate under reflux conditions to form 2,4,5-triphenyl-1H-imidazole derivatives.

Imidazole Ring Formation

A mixture of benzil (2 mmol), benzaldehyde derivatives (2 mmol), and ammonium acetate (2.5 mmol) in lactic acid is refluxed for 1–2 hours. The crude product is neutralized with ammonium hydroxide, yielding imidazole derivatives with 70–75% efficiency. For example, 2,4,5-triphenyl-1H-imidazole is obtained as a white solid (m.p. 271°C).

Azepane Conjugation

The imidazole is functionalized at the N-1 position using chloroacetyl chloride in dry benzene, forming a chloroacetyl intermediate. Subsequent nucleophilic substitution with azepane in the presence of potassium carbonate achieves coupling. Purification via column chromatography (ethyl acetate/hexane) and salt formation with HCl completes the synthesis.

Copper-Catalyzed Coupling Using Nanoparticles

Modern approaches employ CuI nanoparticles (CuI NPs) to catalyze the coupling of imidazole and azepane precursors under mild conditions. This method reduces reaction times and improves yields compared to traditional methods.

Reaction Optimization

A mixture of 4-methyl-1H-imidazole (1 mmol), azepane derivatives (1 mmol), CuI NPs (3.5 mol%), and NaOH (3 equiv.) in aqueous TPGS (2 wt%) is stirred at 60°C for 9 hours. The surfactant TPGS enhances solubility and stabilizes the nanoparticles, enabling a yield of 82% after column purification.

Advantages of Nanocatalysis

-

Reduced side reactions : TPGS minimizes aggregation of CuI NPs.

-

Scalability : Reactions proceed efficiently at gram-scale.

-

Environmental impact : Aqueous solvents replace toxic organic media.

Comparative Analysis and Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring and azepane backbone undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄ | Aqueous acidic medium, 60°C | 4-(1H-Imidazol-1-yl)azepan-4-one | Partial oxidation of azepane to ketone. |

| H₂O₂/Fe³⁺ | Methanol, RT, 12 hrs | Epoxide derivatives | Selective oxidation of azepane double bonds. |

Oxidation primarily targets the azepane ring, forming ketones or epoxides depending on reagent choice. The imidazole ring remains intact due to its aromatic stability.

Reduction Reactions

The compound participates in hydrogenation and borane-mediated reductions:

Reduction of the azepane ring enhances solubility, while the imidazole moiety remains unaffected .

Nucleophilic Substitution

The tosyl and sulfonyl groups facilitate substitution reactions:

| Nucleophile | Conditions | Product | Key Observations |

|---|---|---|---|

| NaN₃ | DMF, 100°C, 8 hrs | 4-(1H-Imidazol-1-yl)azepane-1-azide | Tosyl group replaced with azide. |

| NH₃ (g) | EtOH, 40°C, 24 hrs | 4-(1H-Imidazol-1-yl)azepan-1-amine | Sulfonyl group displaced by amine. |

Substitution occurs preferentially at the sulfonylated nitrogen, driven by steric and electronic factors.

Metal Coordination and Chelation

The imidazole ring acts as a ligand for transition metals:

Coordination enhances catalytic activity in cross-coupling reactions and stabilizes metal ions in solution .

Acid-Base Reactions

The compound undergoes protonation/deprotonation due to its basic imidazole nitrogen:

| Reagent | Conditions | Product | pKa |

|---|---|---|---|

| HCl (conc.) | EtOH, 0°C | 4-(1H-Imidazol-1-yl)azepane·2HCl | Imidazole N-H pKa ≈ 6.8 . |

| NaOH (1M) | Water, RT | Deprotonated imidazole-azepane free base | Azepane N-H pKa ≈ 10.2 . |

Protonation at the imidazole ring increases water solubility, critical for biological assays .

Mechanistic Insights

-

Enzyme Inhibition : The imidazole moiety chelates catalytic metal ions in enzymes like monoamine oxidase (MAO), disrupting substrate binding .

-

Kinetic Studies : Second-order rate constants for substitutions range from (azide) to (amine).

Industrial-Scale Considerations

Scientific Research Applications

Synthetic Routes

- Base-Catalyzed Reactions: Using sodium hydride to deprotonate imidazole.

- Solvent Selection: Dimethylformamide is commonly used due to its ability to dissolve both reactants and facilitate the reaction.

Chemistry

4-(1H-Imidazol-1-yl)azepane dihydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the formation of various derivatives through reactions such as oxidation, reduction, and substitution .

Biology

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Enzyme Inhibition: The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity and affecting various biological pathways .

Medicine

Research is ongoing to explore the therapeutic applications of this compound:

- Drug Development: Its structural features make it a candidate for developing new drugs targeting specific diseases, particularly in oncology where imidazole derivatives have shown promise as anticancer agents .

Case Studies and Research Findings

Several studies have highlighted the potential of imidazole derivatives in medicinal chemistry:

- Anticancer Activity: Research indicates that imidazole derivatives can inhibit tubulin polymerization, which is critical in cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant potency against various cancer cell lines .

- Biological Activity Evaluation: A study evaluated different imidazole compounds' efficacy against colorectal cancer cell lines, showing IC50 values indicating strong inhibitory effects on cell growth .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)azepane dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of metal ion homeostasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Moieties

1-[4-(1H-Imidazol-1-yl)benzoyl]-4-piperidinamine Dihydrochloride

- Molecular Formula : C16H19N4O·2HCl

- Key Features : Contains a piperidine ring linked to a benzoyl-imidazole group.

- Pharmacological Relevance: Studied as an antiarrhythmic agent due to its interaction with cardiac ion channels.

- Comparison : The azepane ring in 4-(1H-Imidazol-1-yl)azepane dihydrochloride provides greater conformational flexibility than piperidine, which may influence receptor binding kinetics .

1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole Hydrochloride

- Molecular Formula : C16H22ClN2O2·HCl

- Key Features: A hexyl chain connects the imidazole to a substituted phenoxy group.

- Comparison : The absence of a bulky aromatic group in this compound reduces steric hindrance, possibly favoring interactions with compact binding pockets (e.g., histamine receptors) .

Histamine Dihydrochloride

- Molecular Formula : C5H9N3·2HCl

- Key Features : Ethylamine side chain linked to imidazole.

- Pharmacological Relevance : Direct agonist of histamine receptors (H1–H4).

- Comparison : The azepane ring in the target compound introduces a larger hydrophobic domain, which may shift selectivity away from classical histamine receptor subtypes .

Physicochemical and Pharmacokinetic Properties

*Estimated based on analogous compounds.

Biological Activity

4-(1H-Imidazol-1-yl)azepane dihydrochloride is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings, including case studies and data tables.

Overview of this compound

This compound features an imidazole ring fused to an azepane structure, which is significant in determining its biological properties. The imidazole moiety is known for its role in various biological systems, including enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in metabolic pathways of pathogens or cancer cells, leading to their death or reduced proliferation. The compound's ability to act as a ligand allows it to bind effectively to various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. Studies have shown its effectiveness in inhibiting the growth of resistant bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

In vitro studies have demonstrated promising antitumor activity against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The structure-activity relationship (SAR) indicates that modifications on the imidazole or azepane ring can enhance efficacy against these cell lines.

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on various cancer cell lines. The compound exhibited IC50 values ranging from 0.5 to 2.0 µM, indicating significant cytotoxicity. The results suggest that this compound could be a candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another investigation, this compound was tested against Pseudomonas aeruginosa. The compound demonstrated an ability to inhibit biofilm formation, which is crucial for treating chronic infections associated with this pathogen.

Structure-Activity Relationship (SAR)

The SAR studies have identified key features that influence the biological activity of this compound:

| Modification | Effect on Activity | IC50 (µM) |

|---|---|---|

| Unsubstituted Imidazole | Baseline Activity | - |

| Methyl Substitution at N1 | Increased Antimicrobial Activity | 6.55 - 7.41 |

| Hydroxyl Group on Azepane | Enhanced Antitumor Activity | <2.0 |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Anticancer Potential : Compounds with similar structures have displayed IC50 values as low as 0.4 µM against various cancer cell lines, indicating strong potential as anticancer agents .

- Biofilm Inhibition : The ability to inhibit biofilm formation in Pseudomonas aeruginosa suggests applications in developing new anti-infective agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1H-Imidazol-1-yl)azepane dihydrochloride, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with aromatic precursors. Key steps include:

-

Coupling reactions : Imidazole rings are introduced via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., palladium or copper catalysts) .

-

Amine functionalization : Azepane rings are modified under reductive amination or alkylation conditions .

-

Salt formation : Hydrochloride salts are generated via acid-base reactions in polar solvents (e.g., methanol or ethanol) .

-

Critical factors : Solvent choice (DMF or dichloromethane enhances solubility), temperature control (60–100°C for imidazole coupling), and catalyst loading (0.5–5 mol%) significantly impact yield and purity .

Optimization Parameters Typical Conditions Solvent DMF, dichloromethane Temperature 60–100°C Catalysts Pd(OAc)₂, CuI Reaction Time 12–24 hours

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopic analysis : NMR (¹H/¹³C) identifies proton environments (e.g., imidazole C-H at δ 7.5–8.5 ppm, azepane protons at δ 1.5–3.0 ppm). IR confirms N-H stretches (~3300 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H bands) .

- Chromatography : HPLC or LC-MS assesses purity (>95% by area normalization) .

- Thermal analysis : Melting point determination (e.g., 118–120°C for similar imidazole hydrochlorides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Screen solvent polarity (e.g., DMF vs. THF) and catalyst ratios to minimize side products like unreacted imidazole or over-alkylated derivatives .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak product formation .

- Workup strategies : Precipitation in cold ether removes unreacted starting materials, while recrystallization in ethanol improves crystallinity .

Q. What strategies are effective in resolving discrepancies in biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and receptor expression levels to reduce variability .

- Metabolic stability testing : Compare hepatic microsome stability (e.g., rat vs. human) to identify species-specific degradation pathways .

- Dose-response reevaluation : Use Hill slope analysis to distinguish between true efficacy and assay artifacts .

Q. What computational methods are used to predict interactions between the compound and biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Maestro models binding to imidazole-recognizing targets (e.g., histamine receptors) .

- MD simulations : AMBER or GROMACS assess dynamic interactions (e.g., salt bridge stability between the dihydrochloride and Asp³.³² in GPCRs) .

- QSAR modeling : Correlate substituent effects (e.g., azepane ring size) with IC₅₀ values from kinase inhibition assays .

Q. How does structural modification of the imidazole ring affect pharmacological activity?

- Methodological Answer :

- Substitution patterns : Electron-withdrawing groups (e.g., fluorine at C-2) enhance metabolic stability but reduce affinity for cytochrome P450 enzymes .

- Ring expansion : Replacing imidazole with benzimidazole increases π-π stacking but may introduce off-target toxicity .

- Data example : In HO-1 inhibition studies, adamantane-substituted imidazoles (e.g., QC-220) show 10-fold higher selectivity than phenyl derivatives .

Q. How do researchers address solubility and stability challenges in experimental settings?

- Methodological Answer :

- Salt selection : Hydrochloride salts improve aqueous solubility (>50 mg/mL in PBS) compared to free bases .

- Lyophilization : Freeze-drying in mannitol or sucrose preserves stability during long-term storage .

- Protective atmospheres : Conduct air-sensitive reactions (e.g., imidazole alkylation) under argon to prevent oxidation .

Data Contradiction Analysis

Q. How should conflicting data on enzyme inhibition potency be reconciled?

- Methodological Answer :

- Source validation : Confirm enzyme source purity (e.g., recombinant vs. tissue-extracted HO-1) .

- Buffer conditions : Adjust ionic strength (e.g., 150 mM NaCl vs. 50 mM) to account for charge-based artifact .

- Control benchmarking : Compare to known inhibitors (e.g., CrMP for HO-1) to calibrate assay systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.